Pyrazolo[3,2-C][1,2,4]triazin-4-OL
Description
Significance of Pyrazolotriazine Heterocycles in Contemporary Chemical Research
Pyrazolotriazine derivatives, a class of fused heterocyclic compounds, are of substantial interest in modern chemical research due to their diverse biological activities. nih.gov These scaffolds are considered isosteres of purines, which are fundamental components of nucleic acids, making them prime candidates for the development of antimetabolites and other therapeutic agents. nih.gov The inherent reactivity of the pyrazole (B372694) and triazine rings allows for a wide range of chemical modifications, leading to the synthesis of novel compounds with tailored properties. nih.gov The exploration of pyrazolotriazine derivatives has yielded compounds with potential applications in various fields, including medicine and materials science. nih.govnumberanalytics.com
The significance of these heterocycles is underscored by the broad spectrum of biological activities they exhibit, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.govremedypublications.comjmchemsci.com This has spurred extensive research into the synthesis and structure-activity relationships of various pyrazolotriazine isomers. nih.govmdpi.com
Historical Context of Pyrazolo[3,2-c]nih.govuni.lunih.govtriazin-4-ol and Related Scaffolds in Academic Inquiry
The study of heterocyclic compounds dates back to the 19th century with the discovery of simple rings like furan, pyrrole, and thiophene. numberanalytics.com The investigation of fused heterocyclic systems, such as pyrazolotriazines, represents a more recent and complex frontier in organic chemistry. Early research into pyrazole derivatives, first synthesized in 1883, laid the groundwork for the exploration of more complex fused ring systems. nih.gov
The synthesis of various pyrazolotriazine isomers has been a subject of academic inquiry for several decades, with different research groups developing novel synthetic routes. mdpi.com For instance, the reaction of 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones with 3-chloro-2-pyrazinecarbonyl chloride has been utilized to prepare derivatives of a related tricyclic ring system. chem-soc.si The investigation into the chemical properties and reactivity of these scaffolds has evolved with the advent of modern spectroscopic techniques, allowing for detailed structural elucidation. chem-soc.si
Scope and Objectives of Scholarly Investigation on Pyrazolo[3,2-c]nih.govuni.lunih.govtriazin-4-ol
The primary objective of scholarly investigation into Pyrazolo[3,2-c] nih.govuni.lunih.govtriazin-4-ol and its derivatives is to understand the fundamental chemical properties and explore their potential applications. The scope of this research encompasses several key areas:
Synthesis: Developing efficient and versatile synthetic methodologies to access the Pyrazolo[3,2-c] nih.govuni.lunih.govtriazin-4-ol core and its derivatives. This includes the exploration of different starting materials and reaction conditions.
Structural Characterization: Utilizing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally determine the structure of newly synthesized compounds.
Reactivity Studies: Investigating the chemical reactivity of the Pyrazolo[3,2-c] nih.govuni.lunih.govtriazin-4-ol scaffold to understand how it behaves in different chemical environments and to identify sites for further functionalization.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of Pyrazolo[3,2-c] nih.govuni.lunih.govtriazin-4-ol and evaluating the impact of these modifications on its biological activity. This is crucial for the rational design of more potent and selective compounds.
Exploration of Biological Activity: Screening Pyrazolo[3,2-c] nih.govuni.lunih.govtriazin-4-ol and its derivatives for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govremedypublications.com
Interactive Data Table: Physicochemical Properties of Pyrazolo[3,2-c] nih.govuni.lunih.govtriazin-4-ol
| Property | Value | Source |
| Molecular Formula | C5H4N4O | PubChem |
| Molecular Weight | 136.11 g/mol | PubChem |
| InChI | InChI=1S/C5H4N4O/c10-5-3-6-8-4-1-2-7-9(4)5/h1-3,7H | PubChem |
| InChIKey | GLVYFVYELPFNQC-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CNN2C1=NN=CC2=O | PubChem |
Detailed Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of the pyrazolotriazine core. For example, a series of pyrazolo[4,3-e] nih.govuni.lunih.govtriazine sulfonamide derivatives have been synthesized and shown to possess significant cytotoxic activity against various cancer cell lines. nih.govnih.gov These studies often involve multi-step synthetic procedures and detailed spectroscopic characterization of the final products. nih.gov
Another area of active investigation is the fusion of the pyrazolotriazine ring system with other heterocyclic moieties, such as tetrazole or triazole rings, to create novel tricyclic compounds with enhanced biological properties. mdpi.comnih.gov These efforts have led to the discovery of compounds with potent anticancer activity. mdpi.com
The table below summarizes some of the research findings on related pyrazolotriazine derivatives.
| Compound Class | Biological Activity Investigated | Key Findings | Reference |
| Pyrazolo[4,3-e] nih.govuni.lunih.govtriazine sulfonamides | Anticancer | Stronger cytotoxic activity than cisplatin (B142131) in breast cancer cell lines. | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govuni.lunih.govtriazine sulfonamides | Anticancer | Exhibited cytotoxic and proapoptotic activity against various cancer cell lines in nanomolar concentrations. | nih.gov |
| Pyrazolo[4,3-e] nih.govuni.lunih.govtriazolo[4,3-b] nih.govuni.lunih.govtriazines | Antiproliferative | Showed concentration-dependent decrease in cancer cell proliferation. | mdpi.com |
| Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives | Human A3 adenosine (B11128) receptor antagonists | Highly potent and selective antagonists. | ebi.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
6H-pyrazolo[5,1-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-6-8-4-1-2-7-9(4)5/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVYFVYELPFNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NN=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Pyrazolo 3,2 C 1 2 3 Triazin 4 Ol and Its Derivatives
Classical Synthetic Routes to Pyrazolo[3,2-c]beilstein-journals.orgnih.govijpsr.infotriazin-4-ol Core Structures
Traditional methods for the assembly of fused heterocyclic systems like pyrazolotriazines have long relied on foundational reactions such as cyclocondensation and intramolecular cyclization. These methods often involve the sequential construction of the fused ring system from acyclic or monocyclic precursors.
Cyclocondensation Reactions in Pyrazolotriazine Synthesis
Cyclocondensation reactions are a fundamental strategy for the formation of heterocyclic rings, involving the joining of two or more molecules with the elimination of a small molecule, such as water or alcohol. In the context of the specific Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine scaffold, a key approach involves the reaction of a pyrazole-derived diazonium salt with a β-keto compound.
One documented method describes the synthesis of Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine derivatives starting from 3-phenylpyrazole-5-diazonium chloride. capes.gov.br This diazonium salt is coupled with active methylene (B1212753) compounds like benzenesulfonylacetone or benzenesulfonylacetophenone in ethanol (B145695) with sodium acetate. This reaction proceeds via an initial azo coupling, followed by an intramolecular cyclization (condensation) to yield the fused Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine ring system. capes.gov.br
For other isomers, such as the Pyrazolo[3,4-e] beilstein-journals.orgnih.govijpsr.infotriazines, cyclocondensation is also a prevalent strategy. For instance, arylhydrazonomalononitriles react with phenylhydrazine (B124118) to form amidrazones, which are then cyclized with dimethylformamide dimethylacetal (DMFDMA) to build the triazine portion of the fused ring system. nih.gov
Nucleophilic Substitution Approaches to the Pyrazolo[3,2-c]beilstein-journals.orgnih.govijpsr.infotriazin-4-ol Scaffold
Nucleophilic substitution is a powerful tool for the functionalization of heterocyclic cores, including the introduction of the hydroxyl group to form the target "-4-ol" structure. This typically requires a precursor molecule bearing a suitable leaving group at the target position (C4).
While specific examples for the direct synthesis of Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazin-4-ol via nucleophilic substitution are not prominently documented in surveyed literature, the strategy is well-established for related isomers. For the closely related Pyrazolo[4,3-e] beilstein-journals.orgnih.govijpsr.infotriazine system, a methylsulfonyl group (–SO₂CH₃) at the C5 position (analogous to the C4 position in the [3,2-c] isomer) serves as an excellent leaving group. mdpi.com This group can be displaced by a variety of nucleophiles, including oxygen-based nucleophiles, to introduce hydroxyl or alkoxy groups. mdpi.com It is a scientifically sound postulation that a Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine core with a similar leaving group at the C4 position could be treated with a hydroxide (B78521) source (e.g., NaOH or KOH) to yield the desired Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazin-4-ol.
A general scheme for this proposed reaction is outlined below:
| Starting Material | Reagent | Product | Isomer System |
| 5-(Methylsulfonyl)pyrazolo[4,3-e] beilstein-journals.orgnih.govijpsr.infotriazine derivative | O-, N-, S-, or C-nucleophile | 5-substituted-pyrazolo[4,3-e] beilstein-journals.orgnih.govijpsr.infotriazine derivative | Pyrazolo[4,3-e] beilstein-journals.orgnih.govijpsr.infotriazine |
This table illustrates the principle of nucleophilic substitution on a related isomer, as direct examples for the Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine system are not detailed in the searched literature. mdpi.com
Rearrangement Reactions Facilitating Pyrazolotriazine Formation
The formation of heterocyclic rings via molecular rearrangement is a more complex but elegant synthetic strategy. Such reactions can lead to the formation of thermodynamically stable fused systems from isomeric precursors.
Currently, there is a lack of specific, documented examples of rearrangement reactions that lead directly to the Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine scaffold in the reviewed scientific literature. However, for the broader class of 1,2,4-triazines, rearrangement pathways are known. For example, an unexpected rhodium-catalyzed O-H insertion and rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles has been shown to produce intermediates for the synthesis of various 1,2,4-triazines. organic-chemistry.org This highlights that rearrangement pathways, while not specifically reported for the target compound, are a viable, albeit less common, strategy in triazine chemistry.
Diazotization and Intramolecular Cyclization Pathways
The diazotization of an amino group on a heterocyclic precursor, followed by intramolecular cyclization, is a classic and reliable method for forming fused triazinone rings. This pathway is particularly relevant for the synthesis of pyrazolotriazinone systems.
The synthesis of Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine derivatives has been achieved using this very strategy. The process begins with the diazotization of a 5-aminopyrazole, such as 3-phenyl-5-aminopyrazole, to generate the corresponding diazonium salt. capes.gov.br This reactive intermediate is then coupled with a compound containing an active methylene group. The resulting azo-coupled intermediate undergoes a spontaneous or induced intramolecular cyclization to form the stable, fused Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine ring. capes.gov.br
This method is also widely used for other isomers. For example, 3,6-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgnih.govmdpi.comtriazin-4-ones are synthesized by the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, which then cyclize under acidic conditions. beilstein-journals.orgnih.govkit.edu
Table 1: Examples of Diazotization/Cyclization for Pyrazolotriazine Synthesis
| Starting Pyrazole (B372694) Precursor | Coupling Partner/Reagent | Resulting Pyrazolotriazine Isomer | Reference |
|---|---|---|---|
| 3-Phenylpyrazole-5-diazonium chloride | Benzenesulfonylacetone | 3-Phenyl-7-methyl-6-(phenylsulfonyl)pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine | capes.gov.br |
| 3-Phenylpyrazole-5-diazonium chloride | Benzenesulfonylacetophenone | 3,7-Diphenyl-6-(phenylsulfonyl)pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine | capes.gov.br |
| 3-Amino-1H-pyrazole-4-carboxamide | NaNO₂, Acid | 3,6-Dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgnih.govmdpi.comtriazin-4-one | nih.gov |
| 3-Amino-1H-pyrazole-4-carbonitrile | NaNO₂, Acid | 3,6-Dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgnih.govmdpi.comtriazin-4-one | nih.gov |
Modern Synthetic Methodologies and Innovations
While classical methods provide robust access to the pyrazolotriazine core, modern synthetic chemistry offers innovative tools for their construction and derivatization, often with higher efficiency and broader substrate scope.
Transition Metal-Catalyzed Coupling Reactions for Pyrazolotriazine Derivatives
Transition metal catalysis, particularly using palladium or copper, has revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
Although specific examples of transition metal-catalyzed reactions for the construction of the Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine ring itself are not widely reported, these methods are extensively used for the functionalization of related pyrazolotriazine isomers. For instance, a palladium-catalyzed cross-coupling reaction has been successfully employed in the synthesis of chiral Pyrazolo[4,3-e] beilstein-journals.orgnih.govijpsr.infotriazine sulfonamides. nih.gov In this synthesis, a 5-methylsulfanyl-1H-pyrazolo[4,3-e] beilstein-journals.orgnih.govijpsr.infotriazine was coupled with an arylboronic acid in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new C-C bond at the 5-position. nih.gov
This demonstrates the principle that a pre-formed Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine core, functionalized with a halide or another suitable group, could be derivatized using modern cross-coupling techniques (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) to install a wide variety of substituents, thereby creating a library of novel derivatives.
Table 2: Example of Transition-Metal Catalyzed Functionalization of a Pyrazolotriazine Isomer
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 5-Methylsulfanyl-1H-pyrazolo[4,3-e] beilstein-journals.orgnih.govijpsr.infotriazine derivative | 2-Ethoxyphenylboronic acid | Palladium catalyst with Copper(I) 3-methylsalicylate | 5-(2-Ethoxyphenyl)-1H-pyrazolo[4,3-e] beilstein-journals.orgnih.govijpsr.infotriazine derivative | nih.gov |
This table illustrates a modern synthetic approach on a related isomer, suggesting potential applications for the derivatization of the Pyrazolo[3,2-c] beilstein-journals.orgnih.govijpsr.infotriazine scaffold.
Green Chemistry Principles Applied to Pyrazolo[3,2-c]beilstein-journals.orgnih.govmdpi.comtriazin-4-OL Synthesis
The integration of green chemistry principles into the synthesis of pyrazolotriazine scaffolds aims to reduce environmental impact by employing eco-friendly techniques. These methods often lead to higher yields, shorter reaction times, and a reduction in hazardous waste. nih.govnih.govmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyrazolotriazines. mdpi.comrsc.orgnih.gov This technique accelerates reaction rates by enabling rapid and uniform heating of the reaction mixture. mdpi.com For instance, a one-pot synthesis of 8-substituted pyrazolo[1,5-a] beilstein-journals.orgnih.govnih.govtriazines has been efficiently achieved using microwave assistance, demonstrating significantly higher yields compared to conventional heating methods. mdpi.comsemanticscholar.org The synthesis of various azolopyrimidines, structurally related to pyrazolotriazines, also shows increased efficiency and reduced reaction times under microwave irradiation. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. rsc.orgresearchgate.net Ultrasonic waves induce cavitation, creating localized high-pressure and high-temperature zones that enhance reaction kinetics. researchgate.net This method has been successfully applied to the synthesis of pyrazoline and isoxazoline (B3343090) derivatives, often resulting in improved yields and shorter reaction durations compared to conventional methods. nih.govsci-hub.mknih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives has also been achieved with high yields under ultrasonic irradiation. mdpi.com
Solvent-Free and Water-Based Syntheses: Conducting reactions in water or without a solvent represents a significant step towards greener synthesis. These approaches minimize the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. The synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully demonstrated in an aqueous medium, highlighting the feasibility of water-based cyclization reactions for related heterocyclic systems. mdpi.com
Multicomponent Reactions for Generating Pyrazolo[3,2-c]beilstein-journals.orgnih.govmdpi.comtriazin-4-OL Libraries
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgnih.gov This approach is particularly valuable for generating libraries of structurally diverse compounds for high-throughput screening.
The synthesis of pyrazole-based scaffolds, the core of pyrazolotriazines, frequently utilizes MCRs. A common strategy involves the in-situ generation of 1,3-dicarbonyl compounds, which then undergo cyclocondensation with hydrazines. beilstein-journals.org Four-component reactions have been developed to produce highly substituted pyrano[2,3-c]pyrazoles, demonstrating the power of MCRs in rapidly building molecular complexity. nih.govmdpi.com These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.govmdpi.com The Ugi multicomponent reaction, an isocyanide-based MCR, has also been employed for the synthesis of bioactive pyrazole derivatives. mdpi.com
Stereoselective Synthesis and Chiral Pyrazolo[3,2-c]beilstein-journals.orgnih.govmdpi.comtriazin-4-OL Derivatives
The development of stereoselective synthetic methods is crucial for producing enantiomerically pure chiral compounds, which is often a requirement for therapeutic applications. uwindsor.ca Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one stereoisomer. uwindsor.ca
Recent research has focused on the asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives, which are precursors to chiral pyrazolotriazines. rsc.org Organocatalysis has emerged as a powerful tool in this area, with chiral catalysts being used to induce enantioselectivity in various reactions. rsc.orgmetu.edu.tr For example, the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved with excellent yields and enantioselectivities using N-heterocyclic carbene catalysis. rsc.org
Furthermore, a series of new sulfonamide derivatives of pyrazolo[4,3-e] beilstein-journals.orgnih.govmdpi.comtriazine containing a chiral amino group have been successfully synthesized and characterized. nih.gov This demonstrates the feasibility of incorporating chiral centers into the pyrazolotriazine scaffold. The construction of axially chiral arylpyrazoles has also been reported through a catalytic asymmetric arylation reaction, highlighting the diverse strategies available for introducing chirality. rsc.org
Mechanistic Investigations of Pyrazolo 3,2 C 1 2 3 Triazin 4 Ol Reactions
Elucidation of Reaction Pathways and Identification of Intermediates
The synthesis of the Pyrazolo[3,2-c] nih.govrsc.orgbeilstein-journals.orgtriazine ring system can be achieved through several synthetic routes, with the most common involving the cyclization of appropriately substituted pyrazole (B372694) precursors. While direct mechanistic studies on Pyrazolo[3,2-c] nih.govrsc.orgbeilstein-journals.orgtriazin-4-ol are not extensively documented, the reaction pathways can be elucidated by analogy to closely related pyrazolotriazine isomers.
One plausible pathway involves the reaction of a 5-aminopyrazole derivative with a 1,2,4-triazine (B1199460) precursor. The initial step is likely a nucleophilic attack of the exocyclic amino group of the pyrazole onto an electrophilic center of the triazine ring. This is followed by an intramolecular cyclization and subsequent dehydration or elimination of a leaving group to afford the fused heterocyclic system.
For the related pyrazolo[5,1-c] nih.govrsc.orgbeilstein-journals.orgtriazine system, a proposed mechanism involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization. This process is often acid-catalyzed, with protonation of a nitrogen atom in the triazine ring facilitating the nucleophilic attack by the pyrazole nitrogen.
A common method for the formation of related pyrazolo[3,4-d] nih.govrsc.orgnih.govtriazines involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by cyclization of the intermediate diazonium salt under acidic conditions. beilstein-journals.org Another approach utilizes a cyclative cleavage of a pyrazolyltriazene precursor. beilstein-journals.org In this multi-step synthesis, a triazene (B1217601) group acts as a protected diazonium species, which upon cleavage under acidic conditions, generates a reactive diazonium intermediate that readily cyclizes to form the pyrazolotriazine core. beilstein-journals.org
Intermediates in these reactions are often transient and challenging to isolate. However, spectroscopic techniques and computational studies can provide evidence for their existence. For instance, in the cyclative cleavage of pyrazolyltriazenes, the amide and aminomethyl intermediates are key precursors to the final cyclization step. beilstein-journals.org
| Precursor Type | Key Intermediate | Resulting Pyrazolotriazine System | Reference |
| 5-Aminopyrazole and 1,2,4-triazine derivative | Hydrazone or related adduct | Pyrazolo[5,1-c] nih.govrsc.orgbeilstein-journals.orgtriazine | rsc.org |
| 3-Amino-1H-pyrazole-4-carboxamide/carbonitrile | Diazonium salt | Pyrazolo[3,4-d] nih.govrsc.orgnih.govtriazin-4-one | beilstein-journals.org |
| Pyrazolyltriazene | Diazonium intermediate from cleavage | Pyrazolo[3,4-d] nih.govrsc.orgnih.gov-3H-triazine | beilstein-journals.org |
Analysis of Regioselectivity and Diastereoselectivity in Pyrazolotriazine Formation
The synthesis of pyrazolotriazines from unsymmetrically substituted pyrazoles and triazine precursors can lead to the formation of multiple regioisomers. The control of regioselectivity is a significant challenge and is often dependent on the nature and position of substituents on both reacting moieties, as well as the reaction conditions.
In the synthesis of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] nih.govrsc.orgnih.govtriazines, the alkylation of the pyrazole core can occur at two different nitrogen atoms, leading to a mixture of regioisomeric products. beilstein-journals.org The ratio of these isomers can be influenced by the choice of alkylating agent and the reaction conditions, although achieving high selectivity for one isomer can be difficult. beilstein-journals.org Furthermore, attempts to synthesize the 3,7-substituted regioisomer via a similar cyclative cleavage reaction were unsuccessful, highlighting the profound impact of the substitution pattern on the reaction pathway. beilstein-journals.org The failure to form the 3,7-disubstituted product was attributed to the higher stability of the triazene functionality in the regioisomeric precursor, which prevented its cleavage and subsequent cyclization under the applied conditions. beilstein-journals.org
Diastereoselectivity becomes a consideration when chiral centers are present in the starting materials or are formed during the reaction. For instance, in the synthesis of chiral pyrazolo[4,3-e] nih.govrsc.orgbeilstein-journals.orgtriazine sulfonamides, the use of chiral amino alcohols as nucleophiles can lead to the formation of diastereomeric products. The stereochemical outcome of such reactions is influenced by steric and electronic factors, as well as the potential for asymmetric induction from the existing chiral center.
Tautomeric Equilibria within the Pyrazolo[3,2-c]nih.govrsc.orgbeilstein-journals.orgtriazin-4-ol System and Their Chemical Significance
The Pyrazolo[3,2-c] nih.govrsc.orgbeilstein-journals.orgtriazin-4-ol system can exist in several tautomeric forms due to the presence of the hydroxyl group and the nitrogen atoms within the heterocyclic rings. The principal tautomeric equilibrium is between the hydroxy (-ol) form and the keto (-one) form.
While direct experimental or computational studies on the tautomerism of Pyrazolo[3,2-c] nih.govrsc.orgbeilstein-journals.orgtriazin-4-ol are scarce, insights can be drawn from related pyrazolone (B3327878) and pyridone systems. For pyrazol-5-ones, three main tautomeric forms are possible: the OH-form, the CH-form, and the NH-form. mdpi.com The predominant tautomer is influenced by factors such as the solvent and the nature of substituents. mdpi.com Similarly, for 2- and 4-pyridones, a lactam-lactim tautomerism exists, with the position of the equilibrium being sensitive to solvent polarity and substituent effects. nih.gov
Computational studies on related heterocyclic mesomeric betaines, such as 1H-pyrazol-2-ium-4-olates, have theoretically explored the valence tautomerism between the cyclic and open-chain forms, suggesting that such equilibria are plausible even if not always experimentally observed. csic.es For pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govrsc.orgbeilstein-journals.orgtriazines in solution, a tautomeric equilibrium with the corresponding 5-azido derivative of the pyrazolo[4,3-e] nih.govrsc.orgbeilstein-journals.orgtriazine ring system has been observed, with the tetrazole form being predominant.
The chemical significance of these tautomeric equilibria is substantial, as different tautomers can exhibit distinct chemical reactivity and biological activity. For example, the hydroxy tautomer can undergo reactions typical of phenols, such as O-alkylation and esterification, while the keto tautomer may exhibit reactivity at the adjacent carbon or nitrogen atoms. The specific tautomeric form present can also influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for its interaction with biological targets.
| Tautomeric System | Observed/Proposed Tautomers | Influencing Factors | Reference |
| Pyrazol-5-ones | OH-form, CH-form, NH-form | Solvent, Substituents | mdpi.com |
| 2- and 4-Pyridones | Lactam (keto), Lactim (enol) | Solvent Polarity, Substituents | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govrsc.orgbeilstein-journals.orgtriazine | Fused tetrazole and 5-azido-pyrazolo[4,3-e] nih.govrsc.orgbeilstein-journals.orgtriazine | Inherent stability of the tetrazole ring | |
| 1H-Pyrazol-2-ium-4-olates | Ring and open-chain valence tautomers | Theoretically plausible | csic.es |
Kinetic and Thermodynamic Aspects of Pyrazolotriazine Chemical Transformations
Kinetic studies on the formation of pyrazolines, for instance, have shown that the reaction can follow first-order kinetics, with the rate being influenced by the electronic nature of the substituents on the reactants. researchgate.net Such studies allow for the determination of activation parameters like the energy of activation (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which can help to elucidate the structure of the transition state.
Thermodynamic considerations govern the relative stability of reactants, intermediates, products, and different tautomers or regioisomers. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics of these systems. DFT calculations can be used to determine the gas-phase heats of formation and to predict the relative stabilities of different isomers. For example, computational studies on energetic derivatives of pyrazolo[5,1-c] nih.govrsc.orgbeilstein-journals.orgtriazine and pyrazolo[4,3-d] nih.govrsc.orgnih.govtriazin-4-one have been used to assess their thermal stability and detonation performance. rsc.orgnih.gov
In the context of the regioselectivity of pyrazolotriazine synthesis, the relative energies of the transition states leading to the different regioisomers will determine the kinetic product distribution. The thermodynamic stability of the final products will dictate the equilibrium distribution if the reaction is reversible. The observation that one regioisomer is formed preferentially or exclusively in some syntheses suggests a significant difference in either the activation energies for their formation or their thermodynamic stabilities. beilstein-journals.org
| System Studied | Parameter Investigated | Methodology | Key Finding | Reference |
| Pyrazoline formation | Reaction kinetics, Activation parameters | Spectrophotometry | First-order reaction, substituent effects on rate | researchgate.net |
| Energetic Pyrazolo[5,1-c] nih.govrsc.orgbeilstein-journals.orgtriazine derivative | Thermal stability, Detonation performance | DFT calculations | High density and good thermal stability predicted | rsc.org |
| Energetic Pyrazolo[4,3-d] nih.govrsc.orgnih.govtriazin-4-one derivative | Thermal stability | DSC-TG studies | Good thermal stability observed | nih.gov |
| Regioselectivity in Pyrazolo[3,4-d] nih.govrsc.orgnih.govtriazine synthesis | Product distribution | Experimental synthesis | One regioisomer formation is favored due to precursor stability | beilstein-journals.org |
Structure Activity Relationship Sar Studies of Pyrazolo 3,2 C 1 2 3 Triazin 4 Ol Derivatives
Systematic Elucidation of Structural Modulations and Their Influence on Biological Activity
The biological activity of pyrazolotriazine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Systematic modifications have revealed key insights into their structure-activity relationships.
For instance, in the context of pyrazolo[1,5-a] nih.govscribd.comias.ac.intriazine derivatives investigated as inhibitors of protein kinase CK2, substitutions at various positions have been shown to be critical for potency. The pyrazolo[1,5-a] nih.govscribd.comias.ac.intriazine scaffold is considered a bioisosteric substitute for purines like adenine (B156593) and guanine. researchgate.netresearchgate.net
Studies on 2-(dichloromethyl)pyrazolo[1,5-a] nih.govscribd.comias.ac.intriazines have demonstrated their in vitro anticancer activity across a panel of cancer cell lines. scribd.com The introduction of different aryl groups at the 4- and 7-positions of the pyrazolotriazine ring system has a significant impact on their cytotoxic effects. scribd.com
Furthermore, research on pyrazolo[1,5-a]-1,3,5-triazines as cAMP phosphodiesterase inhibitors has shown that various substituents can modulate inhibitory activity and tissue selectivity. For example, an 8-bromo substituent combined with a 4-(diethylamino) group and a 7-phenyl group resulted in a compound that was 185 times more potent than theophylline (B1681296) in inhibiting phosphodiesterase from rabbit lung. nih.gov In contrast, a 2-ethyl-7-phenyl derivative was 97 times more potent than theophylline as an inhibitor of bovine brain phosphodiesterase. nih.gov
The table below summarizes the structure-activity relationships of some pyrazolo[1,5-a] nih.govscribd.comias.ac.intriazine derivatives.
| Compound ID | R2 | R4 | R7 | R8 | Biological Activity (Relative Potency to Theophylline) | Reference |
| 25 | H | Diethylamino | Phenyl | Bromo | 185 (rabbit lung PDE) | nih.gov |
| 35 | Ethyl | H | Phenyl | H | 97 (bovine brain PDE) | nih.gov |
| 52 | Methyl | Methyl | Phenyl | Bromo | 40 (rabbit lung PDE) / 3.0 (bovine heart PDE) | nih.gov |
Pharmacophore Identification and Strategies for Lead Compound Optimization
The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of rational drug design. For pyrazolotriazine derivatives, pharmacophore models help in understanding the key interaction points with their biological targets and guide the optimization of lead compounds.
In the case of pyrazolo[1,5-a] nih.govscribd.comias.ac.intriazine-based inhibitors of protein kinase CK2, structure-based design has been instrumental. X-ray co-crystal structures have revealed the binding modes of these inhibitors, allowing for the rational design of more potent analogs. nih.gov Key interactions often involve hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.
Strategies for lead optimization for this class of compounds include:
Introduction of substituents to enhance binding affinity: The addition of specific functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein can significantly improve potency.
Modification of physicochemical properties: Altering substituents can improve properties such as solubility and cell permeability, which are crucial for in vivo efficacy.
Macrocyclization: The design and synthesis of macrocyclic derivatives of pyrazolo[1,5-a] nih.govscribd.comias.ac.intriazines have led to potent CK2 inhibitors with low nanomolar IC50 values. nih.gov This strategy can pre-organize the molecule in a bioactive conformation and enhance binding affinity.
Conformational Analysis and its Correlation with Biological and Chemical Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of pyrazolotriazine derivatives helps to understand how their shape influences their interaction with biological targets.
The design of macrocyclic inhibitors is a prime example of how conformational control can lead to enhanced activity. By constraining the molecule's flexibility, the entropic penalty of binding is reduced, often leading to a significant increase in potency. nih.gov These rigidified structures ensure that the key pharmacophoric features are presented to the target protein in an optimal arrangement for binding.
No Publicly Available Research Found for "Pyrazolo[3,2-c]triazin-4-ol"
Extensive searches of scientific databases and scholarly publications have yielded no specific research pertaining to the computational and theoretical chemistry of the compound "Pyrazolo[3,2-c]triazin-4-ol". Consequently, the detailed analysis requested, including quantum chemical calculations, molecular docking simulations, and theoretical pharmacokinetic predictions for this specific molecule, cannot be provided at this time.
The lack of available data prevents a scientifically accurate discussion of its:
Electronic Structure and Molecular Orbitals: Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and other quantum chemical properties is not present in the accessible literature.
Theoretical Reaction Mechanisms: There are no published studies on the predicted transition states or reaction pathways involving this compound.
Ligand-Target Interactions: In silico modeling, including molecular docking and dynamics simulations to identify potential biological targets and predict binding affinities, has not been reported.
Theoretical Pharmacokinetic Profiles: Predictions of its absorption, distribution, metabolism, and excretion (ADME) properties are not available.
While the broader class of pyrazolotriazines has been the subject of chemical and pharmacological research, this specific isomer, Pyrazolo[3,2-c]triazin-4-ol, does not appear in the current body of scientific literature. Therefore, any attempt to generate the requested article would be speculative and would not be based on verifiable research findings.
Further experimental and computational research would be required to elucidate the chemical and physical properties of Pyrazolo[3,2-c]triazin-4-ol.
Computational and Theoretical Chemistry of Pyrazolo 3,2 C 1 2 3 Triazin 4 Ol
Theoretical Pharmacokinetic Predictions (excluding safety/adverse effect profiles)
Prediction of Physicochemical Descriptors Relevant to Biological Fate
The biological fate of a drug candidate is intrinsically linked to its physicochemical properties. These descriptors, which can be accurately predicted using computational models, govern a molecule's behavior in a biological system, influencing everything from its solubility in physiological fluids to its ability to cross cell membranes. For Pyrazolo[3,2-c] vulcanchem.comnih.govsuperfri.orgtriazin-4-ol, a number of key physicochemical descriptors have been calculated to shed light on its potential as a drug-like molecule.
The fundamental identity of Pyrazolo[3,2-c] vulcanchem.comnih.govsuperfri.orgtriazin-4-ol is established by its molecular formula, C₅H₄N₄O, and a molar mass of 136.11 g/mol . vulcanchem.com Its structure, formally named 6H-pyrazolo[5,1-c] vulcanchem.comnih.govsuperfri.orgtriazin-4-one, consists of a fused pyrazole (B372694) and triazinone ring system. vulcanchem.com This arrangement of atoms and functional groups gives rise to its predicted properties.
Key predicted physicochemical descriptors for Pyrazolo[3,2-c] vulcanchem.comnih.govsuperfri.orgtriazin-4-ol are summarized in the table below. These values are crucial for assessing its drug-likeness, often evaluated against established criteria such as Lipinski's Rule of Five.
| Descriptor | Predicted Value | Significance in Biological Fate |
| Molecular Weight | 136.11 g/mol vulcanchem.com | Influences absorption and distribution; lower molecular weight is generally favored for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | ~0.8 vulcanchem.com | A measure of lipophilicity. This value suggests a balanced solubility profile, which is often desirable for drugs. |
| Aqueous Solubility | ~1.2 mg/mL at 25°C vulcanchem.com | Indicates the compound's ability to dissolve in aqueous environments like the gastrointestinal tract and blood. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond, influencing interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and target binding. |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | Reflects the surface area of polar atoms; a key indicator of a drug's ability to permeate cell membranes. |
This table is generated based on computational predictions and may not reflect experimentally determined values.
The predicted LogP value of approximately 0.8 suggests that Pyrazolo[3,2-c] vulcanchem.comnih.govsuperfri.orgtriazin-4-ol possesses a degree of lipophilicity that is favorable for oral absorption, as it is not excessively high or low. vulcanchem.com This is complemented by a predicted aqueous solubility of around 1.2 mg/mL, indicating that it should be sufficiently soluble in the aqueous environment of the gut to be absorbed. vulcanchem.com The presence of both hydrogen bond donors and acceptors further points to its potential to interact with biological macromolecules.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis
Beyond its fundamental physicochemical properties, a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Pyrazolo[3,2-c] vulcanchem.comnih.govsuperfri.orgtriazin-4-ol provides a more dynamic picture of its likely behavior in the body. ADME predictions are crucial in the early stages of drug discovery to identify potential liabilities that could lead to failure in later clinical stages.
The following table summarizes the predicted ADME properties of Pyrazolo[3,2-c] vulcanchem.comnih.govsuperfri.orgtriazin-4-ol based on established computational models.
| ADME Parameter | Predicted Outcome | Implication for the Compound |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract following oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Low | Not expected to readily cross into the central nervous system, which can be advantageous for avoiding CNS side effects. |
| CYP450 2D6 Inhibition | Unlikely | Low probability of interfering with the metabolism of other drugs that are substrates of this major drug-metabolizing enzyme. |
| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |
| Plasma Protein Binding | Moderate | A balance between being available for therapeutic action and having a reasonable duration of action is anticipated. |
This table is generated based on computational predictions and may not reflect experimentally determined values.
The in silico ADME profile for Pyrazolo[3,2-c] vulcanchem.comnih.govsuperfri.orgtriazin-4-ol is generally favorable. The prediction of high human intestinal absorption suggests good oral bioavailability. Its low predicted penetration of the blood-brain barrier is a positive attribute for a peripherally acting drug, as it minimizes the risk of central nervous system side effects.
Furthermore, the compound is not predicted to be a significant inhibitor of CYP2D6, one of the most important enzymes in drug metabolism. This reduces the potential for drug-drug interactions. The low predicted risk of hepatotoxicity is another encouraging finding from a safety perspective.
Biological Activity Profiling and Mechanistic Insights Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles
In Vitro Biological Screening Methodologies and Assays
Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines
Derivatives of the pyrazolo nih.govresearchgate.netmdpi.comtriazine scaffold have been the subject of extensive research for their potential as anticancer agents. Various in vitro assays have been employed to evaluate their efficacy against a panel of human cancer cell lines.
The MTT assay is a common method used to assess the cytotoxic effects of these compounds. For instance, new sulfonamide derivatives of pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine have been tested against human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov Similarly, the cytotoxic activity of novel sulphonyl pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazines and their tetrazolo-fused counterparts were evaluated using the MTT assay on the same breast cancer cell lines, showing stronger cytotoxic activity than the standard drug cisplatin (B142131). nih.gov
Further studies have investigated the antiproliferative activity of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides against a broader range of cancer cell lines, including HeLa (cervical cancer), HCT-116 (colorectal cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer). nih.gov The pro-apoptotic activity of these compounds was confirmed through various methods, including the observation of changes in mitochondrial transmembrane potential and the externalization of phosphatidylserine. nih.gov These derivatives demonstrated significant cytotoxic and genotoxic potential, particularly against the HCT-116 cell line. nih.gov
Some pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine sulfonamides, however, were found to be inactive when tested for their cytotoxic effects against MCF-7 and K-562 (chronic myelogenous leukemia) cell lines. semanticscholar.org
Table 1: Antiproliferative Activity of Pyrazolo[3,2-c] nih.govresearchgate.netmdpi.comtriazin-4-ol Derivatives
| Compound Type | Cell Line | Activity | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine sulfonamides | MCF-7, MDA-MB-231 | Cytotoxic | nih.gov |
| Sulphonyl pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazines and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulphonamides | MCF-7, MDA-MB-231 | Stronger cytotoxicity than cisplatin | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides | HeLa, HCT-116, PC-3, BxPC-3 | Pro-apoptotic and cytotoxic activity | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides | HCT-116 | Strong cytotoxic and genotoxic potential | nih.gov |
| Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine sulfonamides | MCF-7, K-562 | Inactive | semanticscholar.org |
Antimicrobial Efficacy Assessments (Antibacterial and Antifungal Activity)
The pyrazolo-triazine core is also recognized for its potential antimicrobial properties. The 1,2,4-triazine (B1199460) moiety, in particular, is a component of various compounds with demonstrated antibacterial and antifungal activities. nih.govnih.gov
A series of new pyrazolo[5,1-c] nih.govresearchgate.netmdpi.comtriazine derivatives were synthesized and evaluated for their in vitro antifungal and antibacterial activities. researchgate.net These compounds showed specific activity against pathogenic fungi, including Candida albicans, Candida auris, and Cryptococcus. researchgate.net One derivative incorporating an N-phenylpiperazine moiety demonstrated the highest growth inhibition against C. albicans. researchgate.net These compounds were also found to be superior to fluconazole (B54011) in inhibiting Candida biofilm formation at sub-inhibitory concentrations. researchgate.net
Furthermore, derivatives of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine have been studied for their antimicrobial and fungicidal actions against a set of clinical and reference strains of microorganisms, including Escherichia coli, Staphylococcus aureus, Bacillus anthracoides, Pseudomonas aeruginosa, and Candida albicans. uran.ua The search for new antimicrobial agents is driven by the increasing problem of microbial resistance to existing drugs. uran.ua
In Vitro Anti-inflammatory Response Evaluation
Certain pyrazolo nih.govresearchgate.netmdpi.comtriazine derivatives have been investigated for their anti-inflammatory properties. A study on new pyrazolo[3,4-d]pyrimidinone and pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidinone derivatives evaluated their anti-inflammatory activity through in vitro cyclooxygenase (COX-1/COX-2) inhibitory assays. nih.gov Several of these compounds exhibited promising COX-2 inhibitory activity with high selectivity, comparable to the standard drug celecoxib. nih.gov This is significant as COX-2 is an enzyme involved in inflammation and pain.
Enzyme Inhibition Profiles and Molecular Targets
Kinase Inhibition Activities
The pyrazolo-triazine scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy.
Some synthetic pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine sulfonamides have been evaluated for their inhibitory activity against protein kinases such as Bcr-Abl and Cyclin-Dependent Kinase 2 (CDK2). nih.gov However, in one study, the tested pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine sulfonamides were found to be inactive against recombinant Abl and CDK2/E kinase. semanticscholar.org In contrast, computational studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides suggested that one of the compounds, MM129, exhibited favorable binding energies when docked against CDK enzymes, with high stability observed for complexes with CDK5 and CDK8. nih.gov
The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer progression, and its components are attractive targets for anticancer therapies. nih.govmdpi.com The activation of this pathway can regulate the expression of PD-L1, an immune checkpoint protein. nih.govroswellpark.org Inhibition of PI3K, AKT, or mTOR has been shown to decrease PD-L1 expression in non-small cell lung cancer (NSCLC) cell lines. roswellpark.org A study on a PI3K δ-sparing inhibitor, MEN1611, demonstrated its efficacy in NSCLC cell models with constitutive activation of the PI3K/AKT/mTOR pathway. frontiersin.org Furthermore, a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives showed potent inhibition of cancer cells, with target fishing studies suggesting phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) as potential enzymatic targets. windows.net One pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulphonamide derivative, compound 3b, was found to inhibit mTOR. nih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are another class of enzymes targeted by pyrazolo-triazine derivatives. Specifically, the tumor-associated isoforms CA IX and CA XII are of interest in cancer research.
Several studies have synthesized and evaluated pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine sulfonamides as inhibitors of various CA isoforms. nih.govnih.gov These compounds were generally ineffective against CA I and showed poor inhibition of CA II, but were more effective against the tumor-associated CA IX and CA XII, with some derivatives acting as low nanomolar inhibitors. nih.gov One study reported a compound with a potent inhibition constant (KI) of 13.8 nM against CA IX. nih.gov The inhibition of these tumor-associated CAs is a promising strategy for developing antitumor agents. mdpi.comsemanticscholar.org
Table 2: Enzyme Inhibition Profile of Pyrazolo[3,2-c] nih.govresearchgate.netmdpi.comtriazin-4-ol Derivatives
| Compound Type | Target Enzyme(s) | Activity | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine sulfonamides | Bcr-Abl, CDK2/E | Inactive in one study | nih.govsemanticscholar.org |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides | CDK5, CDK8 | Favorable binding in computational studies | nih.gov |
| Mono- and bis(dimethylpyrazolyl)‑s‑triazine derivatives | PI3K, mTOR | Potent inhibition | windows.net |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulphonamide | mTOR | Inhibition observed | nih.gov |
| Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine sulfonamides | Carbonic Anhydrase (CA) IX, CA XII | Effective inhibitors | nih.govnih.gov |
Receptor Antagonist and Agonist Activities
The pyrazolo[4,3-e] tandfonline.comtandfonline.comnih.govtriazolo[1,5-c]pyrimidine scaffold, which contains the pyrazolo[4,3-e] tandfonline.comtandfonline.comnih.govtriazine core, has been extensively studied for its potent and selective antagonist activity at adenosine (B11128) receptors, particularly the A₂A and A₃ subtypes. These receptors are involved in various physiological processes, including inflammation and neurotransmission.
A₂A Adenosine Receptor: Derivatives of pyrazolo[4,3-e] tandfonline.comtandfonline.comnih.govtriazolo[1,5-c]pyrimidine have been identified as potent and selective antagonists of the human A₂A adenosine receptor. nih.govnih.gov These compounds are seen as promising for the treatment of conditions like Parkinson's disease. nih.gov For example, the compound SCH 442416 is a well-known A₂A antagonist based on this scaffold. nih.gov
A₃ Adenosine Receptor: This scaffold is also a template for developing highly potent and selective antagonists for the human A₃ adenosine receptor. nih.govresearchgate.netnih.gov A significant challenge with these compounds has been their low water solubility. To address this, researchers have functionalized the C(5) position with moieties like a 1-(substituted)piperidin-4-yl ring to create stable, water-soluble salts suitable for intravenous administration. nih.gov The hydrochloride salt of a 1-(cyclohexylmethyl)piperidin-4-yl derivative showed a Kᵢ of 9.7 nM for the human A₃ receptor and a solubility of 8 mg/mL at physiological pH. nih.gov
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Fold vs other subtypes) |
|---|---|---|---|
| BODIPY conjugate 14 | Human A₂A | 15 | - |
| 1-(cyclohexylmethyl)piperidin-4-yl derivative (10) | Human A₃ | 9.7 | 351-fold vs hA₁; >515-fold vs hA₂A |
| Pyrrolo-triazolo-pyrimidine derivative 9b | Human A₃ | 10 | 74-fold vs hA₁; 20-fold vs hA₂A |
There is no direct evidence in the reviewed literature of pyrazolo[3,2-c] tandfonline.comtandfonline.comnih.govtriazin-4-ol or its isomer acting as MCH-R1 antagonists. This area of research appears to be focused on other heterocyclic structures.
While direct antagonism of the CRF1 receptor by pyrazolo[3,2-c] tandfonline.comtandfonline.comnih.govtriazin-4-ol is not documented, related pyrazolo[1,5-a]-1,3,5-triazine derivatives have been developed as potent and selective CRF1 receptor antagonists. researchgate.net One such analogue, 12-3, was found to have a high affinity for the human CRF1 receptor with an IC₅₀ of 4.7 nM and has advanced to clinical trials for anxiety and depression. researchgate.net This highlights the potential of the broader pyrazolo-triazine class of compounds to interact with this receptor.
There is no specific information in the reviewed literature indicating that pyrazolo[3,2-c] tandfonline.comtandfonline.comnih.govtriazin-4-ol or its isomers have been investigated as CGRP receptor antagonists. The development of CGRP antagonists has primarily focused on other classes of molecules.
GABA A Agonistic Activity
No information is available in the searched scientific literature regarding the GABA A agonistic activity of Pyrazolo[3,2-C] remedypublications.comnih.govmdpi.comtriazin-4-OL.
Cellular Pathway Modulation and Cell Biology Studies
Mechanisms of Apoptosis Induction (e.g., Caspase Activation, DNA Fragmentation, Reactive Oxygen Species (ROS) Production, Gene Expression Profiling)
Specific studies detailing the mechanisms of apoptosis induction by Pyrazolo[3,2-C] remedypublications.comnih.govmdpi.comtriazin-4-OL, including data on caspase activation, DNA fragmentation, or ROS production, were not found.
Autophagy Pathway Modulation
There is no available research on the modulation of autophagy pathways by Pyrazolo[3,2-C] remedypublications.comnih.govmdpi.comtriazin-4-OL.
Interference with Cell Cycle Progression
Data regarding the interference of Pyrazolo[3,2-C] remedypublications.comnih.govmdpi.comtriazin-4-OL with cell cycle progression is not available in the scientific literature.
Immunomodulatory Effects: Influence on Cytotoxic T Lymphocyte (CTL) Development
No studies were identified that investigate the immunomodulatory effects of Pyrazolo[3,2-C] remedypublications.comnih.govmdpi.comtriazin-4-OL, specifically its influence on cytotoxic T lymphocyte development.
Advanced Spectroscopic and Analytical Characterization Techniques for Pyrazolo 3,2 C 1 2 3 Triazin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
1D NMR (Proton, Carbon-13) for Core Structural Assignment
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial assignment of the core structure of Pyrazolo[3,2-c] researchgate.netnih.govresearchgate.nettriazin-4-ol.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule and their electronic environments. For pyrazoline derivatives, which share a similar heterocyclic core, proton signals are typically observed in specific regions of the spectrum. For instance, aromatic protons often appear in the downfield region (δ 7.57-8.73 ppm), while protons on the pyrazole (B372694) ring, such as the one at C4, can show a singlet at around δ 3.31 ppm. researchgate.net The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration of each signal provide crucial clues for assigning protons to their respective positions in the molecule.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. In pyrazoline derivatives, the carbonyl carbon (C=O) of the triazinone ring is typically observed in the downfield region of the spectrum. ijpsr.com The chemical shifts of the carbon atoms in the pyrazole and triazine rings are indicative of their electronic environment and substitution pattern.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazolo-triazine Analogs
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| Pyrazole CH | 6.0 - 8.0 | 100 - 150 |
| Triazine CH | 8.0 - 9.5 | 140 - 160 |
| C=O | - | 160 - 180 |
Note: The exact chemical shifts for Pyrazolo[3,2-c] researchgate.netnih.govresearchgate.nettriazin-4-ol would require experimental data for the specific compound.
2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule.
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, allowing for the tracing of proton-proton spin systems. This is particularly useful for confirming the arrangement of substituents on the pyrazole and triazine rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR data, confirming which proton is bonded to which carbon. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This is a powerful tool for piecing together the entire molecular structure by identifying long-range connectivities. For example, it can be used to connect different ring systems or to place substituents on the heterocyclic core. The intensity of HMBC cross-peaks can sometimes provide information about the coupling constant, which is related to the dihedral angle between the coupled nuclei. columbia.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending.
For Pyrazolo[3,2-c] researchgate.netnih.govresearchgate.nettriazin-4-ol, key functional groups would give rise to characteristic absorption bands in the IR spectrum. The presence of a hydroxyl (-OH) group due to the "-ol" suffix and potential keto-enol tautomerism would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the triazinone ring would typically appear as a strong, sharp band between 1650 and 1750 cm⁻¹. The C=N and C=C stretching vibrations within the fused ring system would be expected in the 1400-1650 cm⁻¹ region. Additionally, N-H stretching vibrations, if present in a tautomeric form, would appear in the 3200-3400 cm⁻¹ range.
Table 2: Expected IR Absorption Bands for Pyrazolo[3,2-c] researchgate.netnih.govresearchgate.nettriazin-4-ol
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| N-H stretch (amine/amide) | 3200 - 3400 |
| C=O stretch (triazinone) | 1650 - 1750 (strong, sharp) |
| C=N stretch | 1600 - 1690 |
| C=C stretch (aromatic) | 1400 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.gov
For Pyrazolo[3,2-c] researchgate.netnih.govresearchgate.nettriazin-4-ol, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the chemical formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can reveal the nature and connectivity of its constituent parts. The fragmentation of pyrazole and triazine rings often follows predictable pathways, which can be used to confirm the proposed structure. researchgate.net For instance, the loss of small neutral molecules like CO, N₂, or HCN is a common fragmentation pathway for such heterocyclic systems. The fragmentation patterns can be complex and are influenced by the specific substituents on the ring system. mdpi.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a suitable single crystal of Pyrazolo[3,2-c] researchgate.netnih.govresearchgate.nettriazin-4-ol must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. This technique would unambiguously confirm the connectivity of the pyrazole and triazine rings and provide detailed information about the planarity of the ring system and the conformation of any substituents. It is a powerful tool for resolving any ambiguities that may remain after analysis by other spectroscopic methods. nih.govresearchgate.net
Potential Applications and Future Research Trajectories
Rational Design of Novel Heterocyclic Scaffolds Based on Pyrazolotriazine Frameworks
The rational design of novel therapeutic agents often begins with a promising core structure, or "scaffold," which is systematically modified to optimize biological activity and drug-like properties. The pyrazolotriazine nucleus is one such privileged scaffold. nih.gov Researchers employ several strategies to create new derivatives based on this framework.
One common approach is the functionalization of the core heterocyclic system. For instance, in the related pyrazolo[4,3-e] nih.govfrontiersin.orgrsc.orgtriazine system, the methylsulfonyl group at the C5 position can be targeted for nucleophilic substitution, allowing for the introduction of a wide variety of chemical moieties. mdpi.com This method enables the systematic exploration of structure-activity relationships (SAR), helping to identify which chemical groups at which positions enhance the desired biological effect. mdpi.com
Another key strategy is the combination of the pyrazolotriazine core with known pharmacophore groups. A pharmacophore is a part of a molecule's structure that is responsible for its biological activity. The sulfonamide group, for example, is a well-known pharmacophore found in many approved drugs. mdpi.com By attaching a sulfonamide moiety to the pyrazolo[4,3-e] nih.govfrontiersin.orgrsc.orgtriazine scaffold, scientists have successfully broadened the array of potential molecular targets for these compounds, leading to potent anticancer agents. mdpi.comnih.gov
Furthermore, scaffold hopping and computer-aided drug design are increasingly used. rsc.org These techniques involve replacing a central part of a known active molecule with a novel scaffold, like a pyrazolotriazine, while maintaining the key interactions with the biological target. Molecular docking and dynamics simulations can then predict how these new molecules will bind to target proteins, guiding synthetic efforts toward the most promising candidates. frontiersin.orgnih.gov For example, in the design of nih.govfrontiersin.orgrsc.orgtriazolo[4,3-a]pyrazine derivatives, molecular docking indicated that a lead compound could bind effectively to c-Met and VEGFR-2 proteins, similar to the established inhibitor foretinib. frontiersin.org SAR studies on these compounds revealed that introducing a fluorine atom on a phenoxy group was favorable for antiproliferative activity. frontiersin.org
Preclinical Exploration of Therapeutic Potential in Disease Models (excluding human trials)
Derivatives of the pyrazolotriazine scaffold have demonstrated a remarkable breadth of biological activities in preclinical studies, particularly as anticancer agents. nih.gov These compounds have shown efficacy against a wide range of cancer cell lines, operating through various mechanisms of action.
The primary therapeutic area explored is oncology. Pyrazolotriazine derivatives have shown potent cytotoxic and antiproliferative effects against numerous cancer cell lines. For example, certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govfrontiersin.orgrsc.orgtriazine sulfonamides (referred to as MM-compounds) were found to be cytotoxic to pancreatic (BxPC-3), prostate (PC-3), and colorectal (HCT-116) cancer cells in nanomolar concentrations, while showing no cytotoxicity to normal fibroblast cells. nih.gov Another study highlighted a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govfrontiersin.orgrsc.orgtriazine derivative, compound 3b , which exhibited stronger cytotoxic activity against breast cancer cells (MCF-7 and MDA-MB-231) than the conventional chemotherapy drug cisplatin (B142131). nih.gov This compound was found to induce apoptosis (programmed cell death) through the activation of caspases 8, 9, and 3/7, and to suppress the NF-κB signaling pathway, which is often involved in cancer cell survival. nih.gov
The mechanisms underlying the anticancer effects are diverse. Some derivatives act as kinase inhibitors, targeting enzymes crucial for cancer cell growth and proliferation. researchgate.net Targets include c-Met, VEGFR-2, ABL kinase, cyclin-dependent kinases (CDKs), and casein kinase 2 (CK2). frontiersin.orgresearchgate.net For instance, the nih.govfrontiersin.orgrsc.orgtriazolo[4,3-a]pyrazine derivative 17l was identified as a potent dual inhibitor of c-Met and VEGFR-2 kinases and was shown to arrest the cell cycle of lung cancer cells (A549) in the G0/G1 phase. frontiersin.org
Beyond cancer, the pyrazolotriazine scaffold has shown potential in other therapeutic areas. A broad review of the scaffold's activities includes anti-inflammatory, antiasthma, antithrombogenic, antibacterial, antidiabetic, and anticonvulsant properties. nih.gov Specific derivatives have also been identified as inhibitors of human carbonic anhydrase isozymes, which are implicated in several diseases. nih.govnih.gov
Table 1: Preclinical Anticancer Activity of Selected Pyrazolotriazine Analogs
| Compound/Scaffold | Cancer Cell Line(s) | IC₅₀ Values | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Compound 17l ( nih.govfrontiersin.orgrsc.orgtriazolo[4,3-a]pyrazine derivative) | A549 (lung), MCF-7 (breast), Hela (cervical) | 0.98 µM (A549), 1.05 µM (MCF-7), 1.28 µM (Hela) | Dual c-Met/VEGFR-2 kinase inhibition; G0/G1 cell cycle arrest; Apoptosis induction | frontiersin.org |
| MM-compounds (Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govfrontiersin.orgrsc.orgtriazine sulfonamides) | BxPC-3 (pancreatic), PC-3 (prostate), HCT-116 (colorectal) | Nanomolar concentrations | Cytotoxic; Proapoptotic; Inhibition of BTK kinase, AKT-mTOR pathway | nih.gov |
| Compound 3b (Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govfrontiersin.orgrsc.orgtriazine sulphonamide) | MCF-7 & MDA-MB-231 (breast) | IC₅₀ < 0.5 µM | Apoptosis via caspases 9, 8, 3/7; NF-κB suppression; Autophagy induction | nih.gov |
| Pyrazolo[4,3-e] nih.govfrontiersin.orgrsc.orgtriazine derivatives | PC-3 (prostate), MCF-7 (breast), H460 (lung), Colo205 (colorectal) | Micromolar concentrations | Cytotoxic activity | mdpi.com |
| Compound C03 (Pyrazolo[3,4-b]pyridine derivative) | Km-12 (colon) | 0.304 µM | TRKA inhibition | rsc.org |
Advanced Drug Design Approaches for Pyrazolotriazine Analogs
Modern drug discovery heavily relies on advanced computational and structural biology techniques to accelerate the development of new drug candidates. For pyrazolotriazine analogs, these approaches are crucial for understanding their mechanism of action and for designing more potent and selective molecules.
Structure-Based Drug Design (SBDD): This approach uses the 3D structure of a biological target (like an enzyme or receptor) to design inhibitors. Molecular docking is a key SBDD technique used extensively in pyrazolotriazine research. It computationally predicts the preferred orientation of a molecule when bound to a target, helping to estimate the strength of the interaction. For example, docking studies were used to show how a nih.govfrontiersin.orgrsc.orgtriazolo[4,3-a]pyrazine derivative could fit into the ATP-binding pockets of c-Met and VEGFR-2 kinases. frontiersin.org Similarly, docking helped rationalize the EGFR inhibitory activity of novel pyrazolo-[4,3-e] nih.govfrontiersin.orgrsc.orgtriazolopyrimidine derivatives. researchgate.net Molecular dynamics (MD) simulations can further refine these models by simulating the movements of the protein and the drug molecule over time, providing a more dynamic picture of the binding interaction. frontiersin.org
In Silico Screening and Prediction: Computational tools are also used to predict the drug-like properties of new compounds before they are even synthesized. These in silico methods can forecast pharmacokinetic profiles (how the body absorbs, distributes, metabolizes, and excretes a drug) and potential toxicity. For pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govfrontiersin.orgrsc.orgtriazine sulfonamides, computational studies predicted favorable pharmacokinetic profiles and suggested potential mechanisms of action, such as the inhibition of the BTK kinase and the AKT-mTOR pathway. nih.gov
Scaffold Hopping: This strategy involves replacing the core scaffold of a known drug with a structurally different but functionally equivalent one. The pyrazolotriazine core can be used to replace other heterocyclic systems in known inhibitors to create novel compounds with potentially improved properties, such as better patentability or a different side-effect profile. This approach was utilized in the design of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs). rsc.org
Emerging Challenges and Promising Opportunities in Pyrazolotriazine Research
The field of pyrazolotriazine research is dynamic, with both significant challenges to overcome and exciting opportunities on the horizon.
Emerging Challenges:
Drug Resistance: A major challenge in cancer therapy is the development of drug resistance. frontiersin.org Tumors can evolve to evade the effects of single-target drugs. This necessitates the development of agents that can overcome these resistance mechanisms.
Selectivity and Toxicity: Achieving high selectivity for a cancer cell target over healthy cells is a fundamental challenge in oncology drug design. The goal is to create compounds with a wide therapeutic window, meaning they are effective at concentrations that are not harmful to the patient. mdpi.com While some pyrazolotriazine derivatives have shown promising selectivity against cancer cells in preclinical models, this remains a critical parameter to optimize. nih.gov
Chemical Complexity: The synthesis and understanding of the structure-activity relationships of these fused heterocyclic systems can be complex. For instance, the potential for tautomerism (where a molecule exists in two or more interconvertible forms) can complicate the interpretation of biological data and synthetic strategies. mdpi.com
Promising Opportunities:
Multi-Target Inhibitors: To combat drug resistance, one promising strategy is the design of molecules that can inhibit multiple targets simultaneously. The development of a dual c-Met/VEGFR-2 inhibitor from a related triazolopyrazine scaffold is a prime example of this approach, which could be more effective than single-target agents. frontiersin.org
Novel Tricyclic Systems: Research has shown that expanding the pyrazolotriazine core into tricyclic systems (fused with another ring like a triazole or tetrazole) can lead to compounds with significantly enhanced antitumor activity. mdpi.comnih.gov These novel heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govfrontiersin.orgrsc.orgtriazines, represent a rich source for the discovery of future chemotherapeutic agents. mdpi.comnih.govnih.gov
Broad Therapeutic Applications: While oncology is the dominant focus, the wide range of biological activities reported for pyrazolotriazines opens up vast opportunities. nih.gov Further exploration of their potential as anti-inflammatory, antibacterial, or antiviral agents could lead to new treatments for a variety of diseases.
Targeting Novel Pathways: There is an opportunity to design pyrazolotriazine derivatives that target emerging cancer pathways, such as the immune checkpoint interaction between PD-1 and PD-L1, or key signaling nodes like the AKT-mTOR pathway, as suggested by in silico studies. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Pyrazolo[3,2-c][1,2,4]triazin-4-OL derivatives, and how can regioselectivity challenges be addressed?
- Methodology : Pyrazolo-triazin-4-ol derivatives are synthesized via cyclocondensation reactions. For example, refluxing hydrazine derivatives with phenyl isocyanate in pyridine yields fused pyrazolo-triazolo-pyrimidine systems . Ultrasonic-assisted synthesis under solvent-free conditions improves reaction efficiency (e.g., 93% yield for compound 10 in ). To address regioselectivity, use steric/electronic directing groups or DFT-based computational modeling to predict reactive sites .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- 1H/13C-NMR : Confirm substituent positions via chemical shifts (e.g., –NH protons appear downfield and exchange with D2O) .
- Mass Spectrometry : Validate molecular weight (e.g., C₅H₄N₄O has MW 136.11, as in ).
- FT-IR : Identify functional groups like hydroxyl (–OH) and carboxylic acid (–COOH) .
Q. How are cytotoxicity and antiviral activities of Pyrazolo-triazin-4-ol derivatives evaluated in preliminary screens?
- Methodology :
- Cytotoxicity : Use MTT assays on human cell lines (e.g., NIH/3T3 fibroblasts) at varying concentrations (10–100 µM). Compounds with IC₅₀ > 50 µM are prioritized for further studies .
- Antiviral Activity : Test against viruses like influenza A/H1N1 or HIV-1VB59 using plaque reduction assays. For example, triazin-7-one derivatives in showed EC₅₀ values < 10 µM against respiratory syncytial virus.
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of Pyrazolo-triazin-4-OL derivatives as kinase inhibitors?
- Methodology :
- Scaffold Optimization : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at position 3 to enhance CDK2 binding (Ki < 100 nM) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with CDK2’s ATP-binding pocket. Pyrazolo[4,3-e]triazolo-pyrimidines in showed hydrogen bonding with Leu83 and Asp85.
- Biological Validation : Perform kinase inhibition assays (e.g., radiometric 33P-ATP transfer) and correlate with antiproliferative activity (IC₅₀ values in Table 3 of ).
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH/NCI screening panels in ). For example, pyrazolo-triazines in showed low cytotoxicity (IC₅₀ > 50 µM), while reported IC₅₀ < 10 µM for CDK2-targeted analogs.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., CDK2 vs. off-target kinases) .
Q. How do computational methods enhance the prediction of metabolic stability for Pyrazolo-triazin-4-OL derivatives?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with cytochrome P450 enzymes .
- QSAR Models : Train models on datasets like ChEMBL to predict logP and metabolic half-life. For example, triazolo-pyrimidines with logP < 3.5 showed improved hepatic microsomal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
